Dimethyl [2-(ethylsulfanyl)prop-1-en-1-yl]phosphonate
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Overview
Description
Dimethyl [2-(ethylsulfanyl)prop-1-en-1-yl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a prop-1-en-1-yl chain, which is further substituted with an ethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl [2-(ethylsulfanyl)prop-1-en-1-yl]phosphonate typically involves the reaction of dimethyl phosphite with an appropriate alkene under controlled conditions. One common method is the Michael addition of dimethyl phosphite to an α,β-unsaturated sulfide, such as ethyl vinyl sulfide, in the presence of a base like sodium hydride. The reaction is usually carried out in an inert solvent like tetrahydrofuran at room temperature, followed by purification through column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl [2-(ethylsulfanyl)prop-1-en-1-yl]phosphonate undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding phosphine oxide using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phosphonate group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Phosphine oxides.
Substitution: Phosphonate esters, phosphonate amides.
Scientific Research Applications
Dimethyl [2-(ethylsulfanyl)prop-1-en-1-yl]phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the development of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dimethyl [2-(ethylsulfanyl)prop-1-en-1-yl]phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and other electrophilic centers, making it a versatile ligand in coordination chemistry. The ethylsulfanyl group can also participate in redox reactions, further modulating the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Dimethyl [2-(methylsulfanyl)prop-1-en-1-yl]phosphonate: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
Dimethyl [2-(phenylsulfanyl)prop-1-en-1-yl]phosphonate: Contains a phenylsulfanyl group, offering different electronic and steric properties.
Dimethyl [2-(butylsulfanyl)prop-1-en-1-yl]phosphonate: Features a butylsulfanyl group, affecting its solubility and reactivity.
Uniqueness
Dimethyl [2-(ethylsulfanyl)prop-1-en-1-yl]phosphonate is unique due to the specific combination of its ethylsulfanyl and phosphonate groups. This combination imparts distinct chemical properties, such as enhanced reactivity in oxidation and substitution reactions, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
61609-51-6 |
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Molecular Formula |
C7H15O3PS |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
1-dimethoxyphosphoryl-2-ethylsulfanylprop-1-ene |
InChI |
InChI=1S/C7H15O3PS/c1-5-12-7(2)6-11(8,9-3)10-4/h6H,5H2,1-4H3 |
InChI Key |
ZYNJNAVVHVDTBP-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=CP(=O)(OC)OC)C |
Origin of Product |
United States |
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